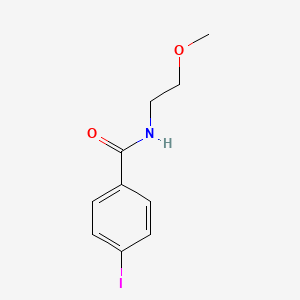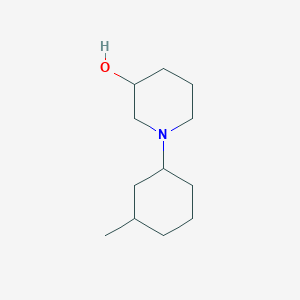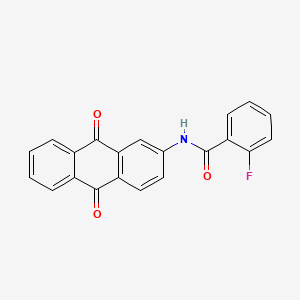![molecular formula C22H26O5 B5170955 methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate, also known as MAMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzoate ester family and is synthesized through a multi-step process.
Applications De Recherche Scientifique
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been studied for its potential use as an anti-inflammatory and analgesic agent. In materials science, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been used as a building block for the synthesis of polymers and nanoparticles. In environmental science, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been studied for its potential use as a pesticide.
Mécanisme D'action
The mechanism of action of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate is not fully understood. However, it is believed that methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate exerts its biological effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, the exact biochemical and physiological effects of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate in lab experiments is its relatively simple synthesis method. In addition, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have low toxicity in animal models. However, one limitation of using methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate. One area of research is the further investigation of its anti-inflammatory and analgesic effects, which may have potential applications in the treatment of inflammatory diseases and pain. Another area of research is the synthesis of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate derivatives with improved solubility and biological activity. Finally, the potential use of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate as a building block for the synthesis of novel materials and nanoparticles should be explored.
Méthodes De Synthèse
The synthesis of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate involves several steps, including the reaction of 4-allyl-2-methoxyphenol with 4-chlorobutyryl chloride, followed by the reaction of the resulting compound with 4-hydroxybenzoic acid. The final product is obtained through esterification with methanol and hydrochloric acid. The overall yield of the synthesis process is approximately 40%.
Propriétés
IUPAC Name |
methyl 4-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-4-7-17-8-13-20(21(16-17)24-2)27-15-6-5-14-26-19-11-9-18(10-12-19)22(23)25-3/h4,8-13,16H,1,5-7,14-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIECJPYXSZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)



![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)